molecular formula C25H31N5O4 B2580269 Ethyl 4-(4-ethoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252824-65-9

Ethyl 4-(4-ethoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2580269
CAS No.: 1252824-65-9
M. Wt: 465.554
InChI Key: ZWEGINKNJUCQOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-ethoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction or its modifications. This compound features a tetrahydropyrimidine core substituted with a 4-ethoxyphenyl group at position 4, an ethyl carboxylate ester at position 5, and a piperazinylmethyl moiety at position 6 bearing a pyridin-2-yl group. The ethoxy substituent enhances lipophilicity, while the pyridinylpiperazine group introduces hydrogen-bonding and π-π stacking capabilities, critical for receptor interactions.

Properties

IUPAC Name

ethyl 4-(4-ethoxyphenyl)-2-oxo-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O4/c1-3-33-19-10-8-18(9-11-19)23-22(24(31)34-4-2)20(27-25(32)28-23)17-29-13-15-30(16-14-29)21-7-5-6-12-26-21/h5-12,23H,3-4,13-17H2,1-2H3,(H2,27,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEGINKNJUCQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC=CC=N4)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(4-ethoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and neuropharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H26N4O3\text{C}_{20}\text{H}_{26}\text{N}_4\text{O}_3

This compound features a tetrahydropyrimidine core with various substituents that contribute to its biological activity. The ethoxyphenyl group and the piperazine moiety are significant contributors to its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds with similar structures. For instance, derivatives of tetrahydropyrimidines have shown promising results against various cancer cell lines. The mechanism often involves inhibition of specific kinases associated with tumor growth and survival.

Table 1: Summary of Anticancer Activity

CompoundCancer TypeIC50 (µM)Mechanism
Compound ABreast Cancer5.0PI3K inhibition
Compound BLung Cancer10.0Apoptosis induction
Ethyl 4-(4-ethoxyphenyl)-2-oxo...Prostate CancerTBDTBD

Neuropharmacological Effects

The piperazine component in ethyl 4-(4-ethoxyphenyl)-2-oxo... suggests potential neuropharmacological effects. Compounds with piperazine rings have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways.

Case Study: Neuroprotective Effects
A study involving a related compound demonstrated neuroprotective effects in models of neurodegeneration by reducing oxidative stress and apoptosis in neuronal cells. This suggests that ethyl 4-(4-ethoxyphenyl)-2-oxo... may also exert similar protective effects.

The biological activity of this compound is likely mediated through several mechanisms:

  • Kinase Inhibition : Similar compounds have shown efficacy in inhibiting kinases such as PI3K and AKT, which are crucial for cell survival and proliferation.
  • Apoptotic Pathways : Induction of apoptosis has been noted in various studies, indicating that this compound may promote programmed cell death in cancer cells.
  • Neurotransmitter Modulation : The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, which could lead to anxiolytic or antidepressant effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Pharmacological Variations

Key structural analogs differ in substituents at positions 4, 5, and 6 of the DHPM core, which modulate physicochemical properties and bioactivity.

Compound Name Substituents (Position 4, 6) Molecular Weight logP Key Biological Activity Reference
Target Compound 4-ethoxyphenyl, pyridin-2-ylpiperazine ~497.5 (calc.) ~3.1 Not reported
Ethyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-DHPM-5-carboxylate 2-Cl-phenyl, 3-Cl-phenylpiperazine 527.02 2.88 Antipsychotic (predicted)
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-DHPM-5-carboxylate 4-OH-phenyl, methyl 320.36 1.52 Antioxidant (IC₅₀ = 0.6 mg/mL)
Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-DHPM-5-carboxylate 4-CN-phenyl, methyl 329.38 1.89 Anticancer (in vitro screening)
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-DHPM-5-carboxylate Pyrazole, methyl 415.87 3.12 Antitubercular

Key Observations:

  • Lipophilicity (logP): The target compound’s logP (~3.1) aligns with analogs bearing aromatic substituents (e.g., pyridinylpiperazine or chlorophenyl groups), enhancing membrane permeability compared to polar analogs like hydroxyl- or cyanophenyl derivatives .
  • Bioactivity: Thioxo derivatives (e.g., 2-thioxo-DHPMs) exhibit potent antioxidant activity due to sulfur’s radical scavenging capacity, whereas pyridinylpiperazine analogs are hypothesized to target CNS receptors (e.g., serotonin or dopamine receptors) .

Crystallographic and Conformational Analysis

  • Tetrahydropyrimidine Ring Puckering: The DHPM core adopts a half-chair conformation in most analogs, as observed in ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-DHPM-5-carboxylate (torsion angle = −7.2°) . Substituents like bulky pyridinylpiperazine may induce slight deviations, as seen in related piperazine-containing structures .
  • Piperazine Geometry: The piperazine ring in the target compound’s substituent likely adopts a chair conformation, with the pyridinyl group equatorial to minimize steric strain, as reported for ethyl 4-(2-chlorophenyl)-6-{[4-(4-methoxybenzoyl)piperazin-1-yl]methyl}-DHPM-5-carboxylate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.